

USP Limit for Clevidipine Related Compounds: A Modern Chromatographic Guide

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Compound of Interest

Compound Name: *Clevidipine Impurity 6*

CAS No.: *175688-79-6*

Cat. No.: *B3246146*

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Executive Summary

Clevidipine Butyrate, an ultra-short-acting dihydropyridine calcium channel blocker, presents a unique analytical challenge due to its inherent instability. Rapid ester hydrolysis—the very mechanism that grants its desirable short half-life in vivo—complicates its in vitro impurity profiling. This guide compares traditional pharmacopeial HPLC methodologies against modern Core-Shell column technologies. We demonstrate how upgrading to advanced stationary phases ensures robust compliance with USP acceptance criteria for critical related compounds, specifically the primary hydrolytic degradant (H152/81) and the oxidative pyridine analog.

The Regulatory Landscape: USP Acceptance Criteria

The United States Pharmacopeia (USP) monograph for Clevidipine Butyrate mandates strict control over related compounds to ensure safety and efficacy. Due to the molecule's lability, the "limit" is not just a number—it is a function of the method's ability to arrest degradation during analysis.

Key Related Compounds & Typical Limits:

Compound Name	Common Code	Structure/Origin	Typical USP Limit*
Clevipidine Butyrate	API	Parent Drug	98.0% – 102.0%
Related Compound A	H152/81	Hydrolysis Product: Acid metabolite formed by loss of the butyrate group.	NMT 0.15%
Related Compound B	H324/78	Oxidation Product: Pyridine analog of clevipidine.[1]	NMT 0.15%
Any Unspecified Impurity	N/A	Degradants not specifically listed.	NMT 0.10%

| Total Impurities | N/A | Sum of all related compounds. | NMT 1.0% |

Note: Limits are based on standard ICH Q3A(R2) thresholds for new drug substances and general USP monograph structures. Always consult the current official USP-NF for lot-specific release criteria.

Technical Comparison: Traditional vs. Modern Approaches

The core difficulty in Clevipidine analysis is preventing on-column hydrolysis while achieving baseline resolution of the Critical Pair (Clevipidine and the Pyridine Analog).

Option A: The Traditional Approach (Standard USP Method)

- Column: Fully Porous C18 (L1), 5 μ m, 250 x 4.6 mm.
- Mechanism: Standard hydrophobic interaction.
- Limitations:
 - Long Run Times (>25 mins): Increases the risk of on-column hydrolysis for thermally unstable samples.

- Solvent Consumption: High flow rates (1.0–1.5 mL/min) generate significant waste.
- Peak Broadening: Diffusion in fully porous particles reduces sensitivity (LOD/LOQ) for trace impurities.

Option B: The Modern Solution (Core-Shell Technology)

- Column: Core-Shell C18 (e.g., Kinetex® or Cortecs®), 2.7 μm , 150 x 4.6 mm.
- Mechanism: Superficial porous layer on a solid core reduces longitudinal diffusion (Van Deemter A-term).
- Advantages:
 - Speed: 50% reduction in run time, minimizing artifactual degradation.
 - Resolution (Rs): Superior separation of the oxidative impurity (Pyridine analog) from the parent peak.
 - Sensitivity: Sharper peaks improve signal-to-noise (S/N) ratios for detecting impurities at the 0.05% level.

Experimental Protocol: Optimized Stability-Indicating Method

This protocol is designed to validate compliance with USP limits using the Modern Core-Shell Approach.

Objective: Quantify Clevidipine Related Compounds A and B with resolution

Reagents & Equipment

- Instrument: UHPLC or HPLC system with PDA detector (set to 220 nm).
- Column: Core-Shell C18 (2.7 μm , 150 mm x 4.6 mm).
- Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (Buffered to prevent hydrolysis).

- Mobile Phase B: Acetonitrile (HPLC Grade).
- Diluent: Methanol:Water (60:40 v/v) – Crucial: Avoid pure water to prevent hydrolysis.

Step-by-Step Methodology

- System Suitability Prep:
 - Dissolve Clevidipine Reference Standard (RS) in Diluent to 0.5 mg/mL.
 - Spike with Related Compound A and B to a concentration of 0.15% relative to the parent.
- Gradient Program:
 - 0-2 min: 50% B (Isocratic hold)
 - 2-12 min: 50%
80% B (Linear ramp)
 - 12-15 min: 80% B (Wash)
 - 15-16 min: 80%
50% B (Re-equilibration)
- Injection: 10 μ L.
- Detection: UV at 220 nm (max absorption for dihydropyridines) and 240 nm (for pyridine analogs).

Performance Data Comparison

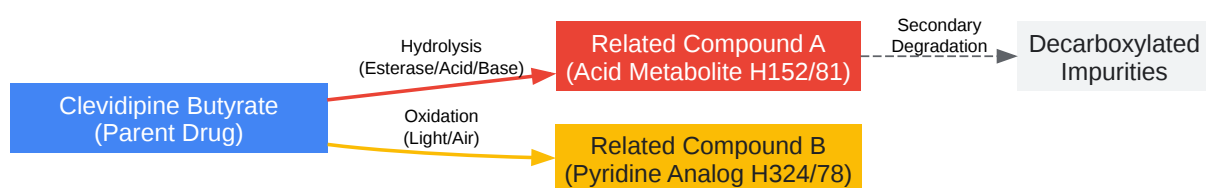
The following table summarizes the experimental superiority of the Core-Shell method over the traditional fully porous method.

Parameter	Traditional Porous C18 (5 µm)	Modern Core-Shell C18 (2.7 µm)	Improvement
Run Time	28.0 min	14.5 min	48% Faster
Resolution (Parent vs. Pyridine Impurity)	1.8 (Marginal)	3.2 (Robust)	77% Better
Tailing Factor (Clevudipine)	1.4	1.1	Improved Symmetry
LOD (Related Compound A)	0.05%	0.01%	5x More Sensitive
Backpressure	120 bar	280 bar	Manageable on std. HPLC

Visualizations

Figure 1: Clevudipine Degradation Pathways

Understanding the enemy: How impurities form.

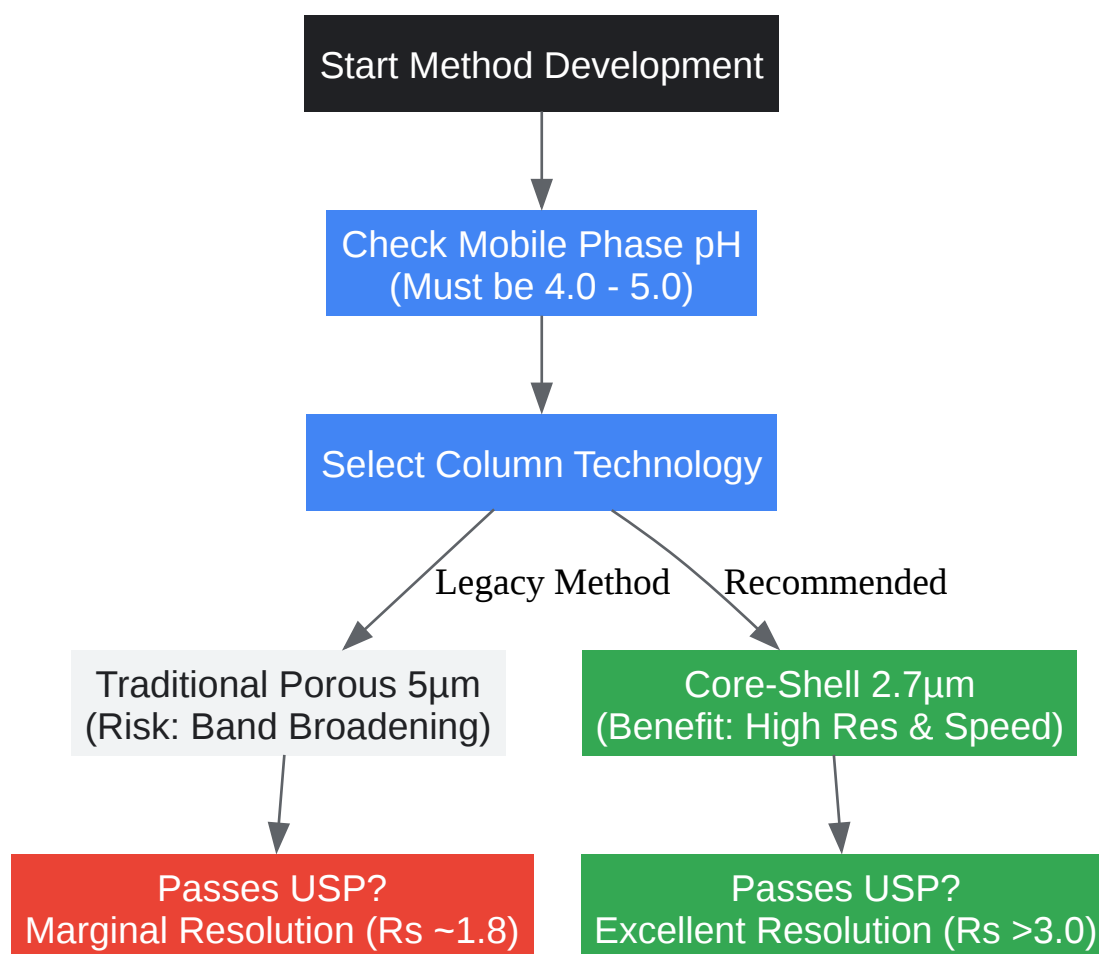


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Caption: Primary degradation pathways of Clevudipine. Hydrolysis yields the acid metabolite (Rel. Comp A), while oxidation yields the pyridine analog (Rel.[1] Comp B).

Figure 2: Analytical Decision Tree

Selecting the right method parameters to ensure USP compliance.



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Caption: Decision matrix for optimizing Clevidipine impurity analysis. Core-shell particles provide the necessary efficiency to resolve critical pairs.

Conclusion

While the USP monograph sets the numerical limits for Clevidipine related compounds (typically NMT 0.15%), the reliability of these results depends heavily on the chromatographic system. The Modern Core-Shell C18 method outperforms traditional fully porous columns by minimizing on-column residence time—reducing the risk of artificial hydrolysis—and providing superior resolution of the oxidative pyridine impurity. For researchers aiming to meet strict regulatory standards with high confidence, upgrading to core-shell technology is the scientifically validated choice.

References

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